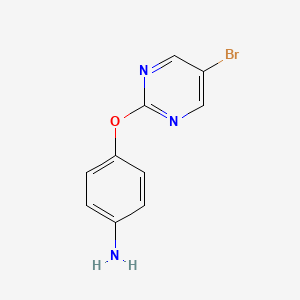

4-((5-Bromopyrimidin-2-yl)oxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

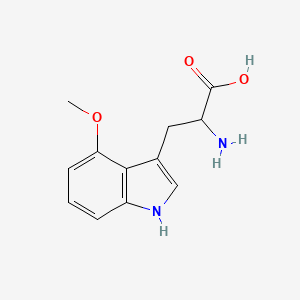

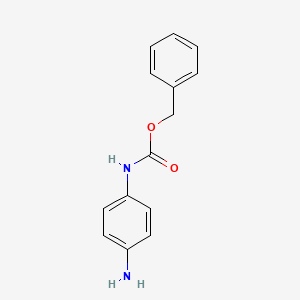

The compound 4-((5-Bromopyrimidin-2-yl)oxy)aniline is a brominated pyrimidine derivative that is of interest due to its potential applications in the field of liquid crystal technology and as an intermediate in organic synthesis. The presence of the bromine atom and the pyrimidine ring suggests that it may be useful in various chemical reactions, particularly in the synthesis of more complex molecules .

Synthesis Analysis

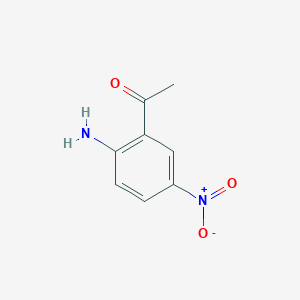

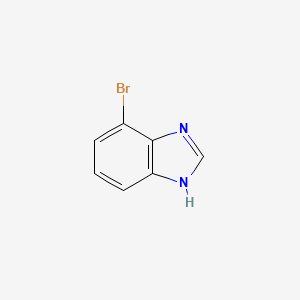

The synthesis of brominated aniline derivatives can be achieved through various methods. For instance, aniline derivatives can be selectively brominated using molecular bromine adsorbed on zeolite 5A, which yields monobromoanilines with high selectivity . Additionally, the synthesis of 5-bromo-2-iodopyrimidine, a related compound, has been described, and it serves as a useful intermediate for palladium-catalysed cross-coupling reactions, which could potentially be applied to the synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)aniline .

Molecular Structure Analysis

The molecular structure of brominated pyrimidine derivatives can be characterized by X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, a compound with a similar bromopyrimidine moiety, was determined to crystallize in the monoclinic crystal system . The crystal structure of 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, another brominated aniline derivative, was also characterized, revealing the dihedral angles between aromatic rings and providing insight into the molecular conformation .

Chemical Reactions Analysis

Brominated pyrimidine compounds are versatile intermediates in chemical synthesis. They can undergo regioselective displacement reactions with ammonia, leading to the formation of substituted aminopyrimidines . Furthermore, the use of 5-bromo-2-iodopyrimidine in palladium-catalysed cross-coupling reactions demonstrates the potential of bromopyrimidine derivatives to participate in the synthesis of a wide range of substituted pyrimidine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aniline derivatives are influenced by their molecular structure. The presence of a bromine atom can alter the mesomorphic properties of such compounds, as seen in the study of 4-(4-bromopropyloxy)-4′-(4-alkyloxybenzylidene)anilines, where the bromine atom was found to influence the phase transition temperatures and anisotropic change . The thermal behavior and mesomorphic properties of these compounds are of particular interest for applications in liquid crystal technology.

Applications De Recherche Scientifique

Cine-Amination Processes : The cine-amination of 4-substituted-5-bromopyrimidines, which can include 4-((5-Bromopyrimidin-2-yl)oxy)aniline, has been explored, revealing insights into SN(ANRORC) mechanisms and open-chain intermediates in these reactions (Rasmussen et al., 1978).

Synthesis and Characterization of Novel Compounds : Various studies have focused on synthesizing and characterizing novel compounds involving 5-bromopyrimidine derivatives. This includes research on microwave-assisted palladium-catalyzed C-C coupling and nucleophilic aromatic substitution (Verbitskiy et al., 2013).

Antifolate and Antitumor Studies : Compounds related to 5-bromopyrimidines, like 4-((5-Bromopyrimidin-2-yl)oxy)aniline, have been synthesized and evaluated for antitumor activities, particularly in the context of non-classical antifolates (Huang et al., 2003).

Crystal Structure Analysis : Detailed structural analysis of compounds involving 5-bromopyrimidine derivatives has been conducted, providing insights into their molecular configurations (Luo et al., 2019).

Electroluminescent Properties : Studies have been conducted on the synthesis and characterization of compounds with potential electroluminescent applications, which could include derivatives of 4-((5-Bromopyrimidin-2-yl)oxy)aniline (Jin et al., 2020).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The compound should be stored in a well-ventilated place and kept in a tightly closed container .

Propriétés

IUPAC Name |

4-(5-bromopyrimidin-2-yl)oxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWKWSKOAISTNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470179 |

Source

|

| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-Bromopyrimidin-2-yl)oxy)aniline | |

CAS RN |

76660-37-2 |

Source

|

| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)